molecular formula C15H22O2 B065372 2-Methyl-2-adamantyl methacrylate CAS No. 177080-67-0

2-Methyl-2-adamantyl methacrylate

Cat. No.: B065372
CAS No.: 177080-67-0
M. Wt: 234.33 g/mol
InChI Key: FDYDISGSYGFRJM-UHFFFAOYSA-N
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Description

2-Methyl-2-adamantyl methacrylate is a chemical compound with the molecular formula C15H22O2. It is a methacrylate ester derived from adamantane, a highly stable and rigid hydrocarbon. This compound is known for its unique structural properties, which make it valuable in various industrial and scientific applications.

Scientific Research Applications

2-Methyl-2-adamantyl methacrylate has a wide range of scientific research applications, including:

Safety and Hazards

When handling 2-Methyl-2-adamantyl methacrylate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

Future Directions

While specific future directions for 2-Methyl-2-adamantyl methacrylate were not found in the search results, there is ongoing research into the synthesis of various polymers carrying bulky and rigid adamantyl substituents in their side chains . This suggests potential future directions in the development of new polymers and materials using this compound.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various biomolecules in the process of polymerization . The nature of these interactions is largely dependent on the specific conditions of the reaction, such as temperature and pH.

Molecular Mechanism

The molecular mechanism of action of 2-Methyl-2-adamantyl methacrylate is primarily through its ability to polymerize rapidly and form high molecular weight polymers This process involves binding interactions with biomolecules and can lead to changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-adamantyl methacrylate can be synthesized through a reaction involving 2-methyladamantanol and vinyl methacrylate. The process typically involves the following steps:

    Reaction Setup: Add n-heptane to a four-necked flask equipped with a stirring paddle, condenser tube, and thermometer.

    Reactant Addition: Introduce 2-methyladamantanol and a polymerization inhibitor such as tetrachlorobenzoquinone to the system.

    pH Adjustment: Add a basic ion exchange resin to adjust the pH to 7-8.

    Cooling: Cool the reaction mixture to -13°C.

    Vinyl Methacrylate Addition: Slowly add vinyl methacrylate dropwise to the reaction system.

    Reaction Monitoring: Maintain the reaction for several hours, monitoring the progress and taking samples for detection.

    Phase Separation: After the reaction is complete, add water to the system, stir, and extract the phases.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-adamantyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Polymerization: Typically involves radical initiators and controlled temperature conditions.

    Esterification: Requires the presence of hydroxyl-containing compounds and appropriate catalysts.

    Self-Assembly: Conditions depend on the specific application and desired supramolecular structure.

Major Products Formed:

Comparison with Similar Compounds

  • 2-Ethyl-2-adamantyl methacrylate
  • 3-Hydroxy-1-adamantyl methacrylate
  • α-Gamma-butyrolactone methacrylate

Comparison: 2-Methyl-2-adamantyl methacrylate is unique due to its high reactivity and ability to form high molecular weight polymers rapidly. Compared to similar compounds, it offers better stability and resistance to environmental factors, making it more suitable for applications requiring durability and longevity .

Properties

IUPAC Name

(2-methyl-2-adamantyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-9(2)14(16)17-15(3)12-5-10-4-11(7-12)8-13(15)6-10/h10-13H,1,4-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYDISGSYGFRJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1(C2CC3CC(C2)CC1C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

181020-29-1
Record name 2-Propenoic acid, 2-methyl-, 2-methyltricyclo[3.3.1.13,7]dec-2-yl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181020-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00431592
Record name 2-METHYL-2-ADAMANTYL METHACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177080-67-0
Record name 2-Methyl-2-adamantyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177080-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-METHYL-2-ADAMANTYL METHACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methacryloyloxy-2-methyladamantane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A 500 ml flask was flushed with nitrogen to displace the air with nitrogen, and was charged with 43.0 g (0.50 mol) of methacrylic acid, 0.95 g (5 mmol) of p-toluenesulfonic acid monohydrate (supplied by Wako Pure Chem. Ind. Ltd.) and 100 g of toluene. Separately 74.0 g (0.50 mol) of 2-methyleneadamantane, prepared by the same procedures as described in Reference Example 1, was dissolved in 100 g of toluene. The obtained solution of 2-methyleneadamantane in toluene was dropwise added to the content in the flask over a period of about 3 hours, while the content was maintained at a reaction temperature of about 5° C. Then the content was stirred for 5 hours at the same temperature. After completion of the reaction, the residual catalyst was neutralized by adding 40.0 g (50 mmol) of a 5% aqueous sodium hydroxide solution, and the neutralized liquid was washed with an aqueous saturated sodium chloride solution. The thus-obtained organic phase was subjected to column chromatography, and further, analyzed by NMR and mass spectrometry. Thus, 106.2 g (yield: 90.8%) of the object 2-methyl-2-adamantyl methacrylate was obtained.
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43 g
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0.95 g
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100 g
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74 g
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Synthesis routes and methods II

Procedure details

The procedure of Comparative Example 1 was repeated with the proviso that under the cooling conditions, 24 ml of pyridine was slowly dropwise added to a mixture of 22.6 g (0.136 mole) of 2-methyl-2-adamantanol, 130 ml of THF and 26.6 g of methacrylic chloride. The raw product was purified on a column of silica gel to obtain 12.1 g of the target product, i.e., 2-methyl-2-adamantyl methacrylate, (yield: 39.0%). It was confirmed that the product contained a remarkable amount of impurities.
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24 mL
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22.6 g
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26.6 g
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130 mL
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Synthesis routes and methods III

Procedure details

Into a reaction vessel were charged 83.1 parts of 2-methyl-2-adamantanol and 101 parts of triethylamine, and 200 parts of methyl isobutyl ketone was added thereto to form a solution. To this solution was added dropwise 78.4 parts of methacryloyl chloride (1.5 male based on 2-methyl-2-adamantanol). The solution was stirred at room temperature for about 10 hours. After filtration, the organic layer was washed with 5% aqueous sodium hydrogen carbonate solution and then washed twice with water. The organic layer was concentrated and distilled under reduced pressure to give 2-methyl-2-adamantyl methacrylate represented by the following formula in 75% yield:
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Synthesis routes and methods IV

Procedure details

Into a reaction vessel were charged 598.54 g of methyl isobutyl ketone and 74.82 g(0.45 mol) of 2-methyl-2-adamantanol, and 72.75 g (0.675 mol) of methacryloyl chloride was poured thereto at room temperature under stirring. To the mixture, 82.79 g (0.81 mol) of triethylamine was added dropwise and the resulting mixture was left as it was for 15 minutes. The mixture was heated up to 80° C. and kept at this temperature for 24 hours under stirring. After cooling, 14.42 g (0.45 mol) of methanol added dropwise to deactivate the unreacted methacryloyl chloride while keeping the temperature below 10° C. Then, 223 g of water was added to wash the mixture and thereafter the mixture was separated into layers. To the organic layer, 112 g of a saturated aqueous sodium chloride solution was added, the resulting mixture was neutralized with a 5% aqueous sulfuric acid solution so as to adjust pH to from 7 to 8. Thereafter, the mixture was separated into layers. The organic layer after separation was concentrated at a bath temperature of 40° C. to yield 109.93 g of brown crude 2-methyl-2-adamantyl methacrylate.
Quantity
82.79 g
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reactant
Reaction Step One
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14.42 g
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223 g
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74.82 g
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72.75 g
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598.54 g
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Synthesis routes and methods V

Procedure details

For example, by conducting a reaction using, as the 2-alkyl-2-adamantanol, 2-methyl-2-adamantanol and, as the carboxylic acid compound, acrylic acid or methacrylic acid, there is obtained 2-methyl-2-adamantyl acrylate or 2-methyl-2-adamantyl methacrylate.
[Compound]
Name
2-alkyl-2-adamantanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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